molecular formula C22H16O2 B2560844 2,4-Diphenyl-4H-chromene-3-carbaldehyde CAS No. 123394-22-9

2,4-Diphenyl-4H-chromene-3-carbaldehyde

Cat. No.: B2560844
CAS No.: 123394-22-9
M. Wt: 312.368
InChI Key: OBQFMXJVCSSDCG-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4H-chromene-3-carbaldehyde is an organic compound with the molecular formula C22H16O2. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by its chromene core structure, substituted with phenyl groups at positions 2 and 4, and an aldehyde group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-4H-chromene-3-carbaldehyde typically involves multi-component reactions. One common method is the condensation of substituted benzaldehydes with appropriate reagents under catalytic conditions. For example, a three-component reaction involving benzaldehyde, acetophenone, and malononitrile in the presence of a base catalyst can yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Scientific Research Applications

2,4-Diphenyl-4H-chromene-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-diphenyl-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O2/c23-15-19-21(16-9-3-1-4-10-16)18-13-7-8-14-20(18)24-22(19)17-11-5-2-6-12-17/h1-15,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFMXJVCSSDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123394-22-9
Record name 2,4-DIPHENYL-4H-CHROMENE-3-CARBALDEHYDE
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